molecular formula C8H9ClO2 B017457 2-Chloro-1-(furan-2-yl)butan-1-one CAS No. 106430-53-9

2-Chloro-1-(furan-2-yl)butan-1-one

Cat. No. B017457
M. Wt: 172.61 g/mol
InChI Key: TXTBPGPFVXBPOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(furan-2-yl)butan-1-one, also known as furanone C-30, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This molecule is a halogenated furanone that has been found to exhibit a range of biochemical and physiological effects, making it a promising tool in various scientific fields.

Mechanism Of Action

The mechanism of action of 2-Chloro-1-(furan-2-yl)butan-1-one involves its ability to interfere with bacterial quorum sensing. This molecule is believed to bind to the quorum sensing receptors, preventing them from recognizing the signaling molecules produced by other bacteria. This disruption of communication leads to a breakdown in the coordinated behavior of the bacterial population, ultimately inhibiting biofilm formation.

Biochemical And Physiological Effects

In addition to its antibacterial properties, 2-Chloro-1-(furan-2-yl)butan-1-one has also been found to exhibit other biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of anticancer agents. Additionally, 2-Chloro-1-(furan-2-yl)butan-1-one has been found to exhibit antioxidant and anti-inflammatory properties, suggesting its potential use in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Chloro-1-(furan-2-yl)butan-1-one in lab experiments is its ability to disrupt bacterial quorum sensing. This property makes it a useful tool for investigating the role of quorum sensing in bacterial biofilm formation and other coordinated behaviors. However, one limitation of using this compound is its potential toxicity to mammalian cells, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 2-Chloro-1-(furan-2-yl)butan-1-one. One area of interest is the development of new antibacterial agents based on this compound. Additionally, further investigation into the anticancer, antioxidant, and anti-inflammatory properties of 2-Chloro-1-(furan-2-yl)butan-1-one may lead to the development of new therapeutic agents for various diseases. Finally, research into the potential toxicity of this compound to mammalian cells may help to identify its potential use in clinical applications.

Synthesis Methods

The synthesis of 2-Chloro-1-(furan-2-yl)butan-1-one involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-yl chloride. This intermediate is then reacted with 2-chlorobutan-1-one in the presence of a base, such as triethylamine, to yield the final product.

Scientific Research Applications

2-Chloro-1-(furan-2-yl)butan-1-one has been extensively used in scientific research as a tool to investigate various biological processes. One of the main applications of this compound is its use as a quorum sensing inhibitor. Quorum sensing is a process used by bacteria to communicate with each other and coordinate their behavior. By inhibiting this process, 2-Chloro-1-(furan-2-yl)butan-1-one has been shown to disrupt bacterial biofilm formation, making it a potential candidate for the development of antibacterial agents.

properties

CAS RN

106430-53-9

Product Name

2-Chloro-1-(furan-2-yl)butan-1-one

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

2-chloro-1-(furan-2-yl)butan-1-one

InChI

InChI=1S/C8H9ClO2/c1-2-6(9)8(10)7-4-3-5-11-7/h3-6H,2H2,1H3

InChI Key

TXTBPGPFVXBPOR-UHFFFAOYSA-N

SMILES

CCC(C(=O)C1=CC=CO1)Cl

Canonical SMILES

CCC(C(=O)C1=CC=CO1)Cl

synonyms

1-Butanone, 2-chloro-1-(2-furanyl)- (9CI)

Origin of Product

United States

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